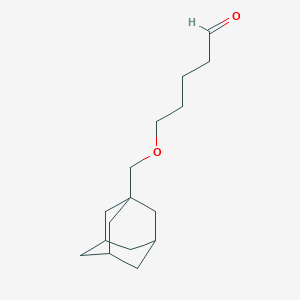

5-(Adamant-1-yl-methoxy)pentanal

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1-adamantylmethoxy)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c17-4-2-1-3-5-18-12-16-9-13-6-14(10-16)8-15(7-13)11-16/h4,13-15H,1-3,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOWZXQOTUDIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582952 | |

| Record name | 5-[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202577-32-0 | |

| Record name | 5-(Tricyclo[3.3.1.13,7]dec-1-ylmethoxy)pentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202577-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Adamant 1 Yl Methoxy Pentanal and Its Precursors

Retrosynthetic Analysis of 5-(Adamant-1-yl-methoxy)pentanal

A retrosynthetic analysis of this compound identifies two primary disconnection points that simplify the target molecule into readily available or synthetically accessible precursors. The most logical disconnections are at the ether linkage and the aldehyde functional group.

Ether Disconnection (C-O Bond): The ether bond can be disconnected via the Williamson ether synthesis logic. This approach suggests two possible pairs of synthons:

An adamantylmethoxide anion and a 5-halopentanal (or a pentanal with a suitable leaving group at the C-5 position).

A 5-oxopentan-1-oxide anion and a 1-(halomethyl)adamantane.

Aldehyde Functional Group Transformation: The aldehyde can be considered the product of a mild oxidation of a primary alcohol. This points to 5-(Adamant-1-yl-methoxy)pentan-1-ol as a direct precursor. This alcohol, in turn, can be disconnected at the ether linkage.

Based on this analysis, the most common synthetic strategy involves the formation of the ether bond between an adamantane-based alcohol and a pentane-based electrophile, followed by the generation of the aldehyde. The key precursors are therefore adamantane-1-methanol and a suitably functionalized five-carbon chain, such as 5-tosyloxypentanal or 5-hydroxypentanal (B1214607). chemsrc.com

Synthesis of Adamantane-Based Intermediates

The adamantane (B196018) cage is a rigid, lipophilic diamondoid structure that imparts unique properties to molecules. Its synthesis and functionalization are crucial first steps.

Functionalization of Adamantane at the C-1 Position

The C-1 position of adamantane is a tertiary bridgehead carbon, which is a primary site for functionalization. The synthesis of the key intermediate, adamantane-1-methanol, often begins with the introduction of a functional group at this position.

One common starting material is 1-acetyladamantane, which is commercially available. nih.gov Another approach involves the direct functionalization of the adamantane core. For example, adamantane can be converted to 1-adamantanecarboxylic acid, which can then be reduced to adamantane-1-methanol. chemicalbook.com

Introduction of the Methoxy (B1213986) Linkage to Adamantane Derivatives

The formation of the ether linkage is a pivotal step in the synthesis. The Williamson ether synthesis is a widely used and effective method. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide or tosylate by an alkoxide. wikipedia.orgorganicchemistrytutor.com

In the context of this compound synthesis, adamantane-1-methanol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This nucleophile then attacks a pentanal precursor that has a good leaving group (like a tosylate) at the C-5 position. The reaction works best with primary alkyl halides or sulfonates to avoid competing elimination reactions. masterorganicchemistry.com

An alternative approach involves reacting 1-bromomethyl-adamantane with a suitable pentadiene derivative using palladium-based catalysts.

Strategies for C-H Functionalization in Adamantane Chemistry

Direct C-H functionalization offers a more atom-economical route to adamantane derivatives. The C-H bonds in adamantane are strong, with the tertiary C-H bond dissociation energy (BDE) being approximately 99 kcal/mol. acs.org Despite this, methods have been developed for selective functionalization.

Recent advancements utilize photoredox and hydrogen atom transfer (HAT) catalysis to achieve direct C-H alkylation of adamantanes. acs.orgchemrxiv.orguiowa.edu This strategy shows excellent chemoselectivity for the strong tertiary C-H bonds, even in the presence of weaker C-H bonds elsewhere in the molecule. acs.orgchemrxiv.org For instance, a dual catalyst system, combining a photocatalyst with an electron-deficient quinuclidine (B89598) HAT catalyst, can selectively activate the adamantane C-H bond for reaction with various alkenes. acs.org This allows for the direct introduction of carbon chains to the adamantane core, which can then be further elaborated.

Table 1: Catalyst Systems for Selective C-H Functionalization of Adamantane

| Catalyst System | Reaction Type | Selectivity | Reference |

| Photoredox/HAT Catalysis | C-H Alkylation | High for 3° C-H bonds | acs.orgchemrxiv.org |

| Amine Radical Cation | C-H Aminoalkylation | Selective for adamantane scaffolds | researchgate.net |

Synthesis of Pentanal-Based Intermediates

The second major component required for the synthesis is a five-carbon chain with an aldehyde or a group that can be converted into an aldehyde.

Preparation of Functionalized Pentanal Derivatives

Several strategies exist for preparing the necessary pentanal-based intermediates. A common precursor is 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran. researchgate.net This compound can be synthesized by reacting 3,4-dihydro-2H-pyran with water or via the hydrolysis of its bisulfite adduct. researchgate.net

From 5-hydroxypentanal, a number of key intermediates can be prepared:

5-Tosyloxypentanal: The hydroxyl group of 5-hydroxypentanal can be converted to a tosylate, a good leaving group for the subsequent Williamson ether synthesis. This intermediate is explicitly mentioned as a precursor. chemsrc.com

Protected Aldehydes: To prevent unwanted side reactions during the ether synthesis, the aldehyde group can be protected, typically as an acetal (B89532) (e.g., a 1,3-dioxolane). chemsrc.com For example, 5-hydroxypentanal can be protected, the hydroxyl group converted to a tosylate, followed by the etherification reaction. The protecting group is then removed in the final step to reveal the aldehyde.

Oxidation of a Precursor Alcohol: A common route involves the synthesis of 5-(Adamant-1-yl-methoxy)pentan-1-ol. This can be achieved by reacting adamantane-1-methanol with a protected 5-bromopentan-1-ol, followed by deprotection. The resulting alcohol is then oxidized to the desired aldehyde, this compound.

Table 2: Key Intermediates in the Synthesis of this compound

| Intermediate Name | CAS Number | Role in Synthesis | Reference |

| Adamantane-1-methanol | 770-71-8 | Adamantane-based precursor | chemsrc.comchemicalbook.com |

| 1,5-Pentanediol (B104693) | 111-29-5 | Pentanal-based precursor | chemsrc.com |

| 3,4-Dihydro-2H-pyran | 110-87-2 | Source of 5-hydroxypentanal | chemsrc.comresearchgate.net |

| 5-Tosyloxypentanal | 143725-16-0 | Pentanal precursor with leaving group | chemsrc.com |

| 5-(Adamantane-1-yl-methoxy)pentan-1-ol | --- | Direct precursor via oxidation |

Aldehyde Group Synthesis and Protection Strategies

A common route to aldehydes involves the oxidation of primary alcohols. In the context of this compound synthesis, this would typically involve the oxidation of the corresponding alcohol, 5-(Adamant-1-yl-methoxy)pentan-1-ol. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups.

Given the reactivity of aldehydes, particularly their susceptibility to nucleophilic attack and oxidation, protection of the aldehyde group is often necessary during multi-step syntheses. chemistryabc.comlibretexts.org This is especially true if reactions targeting other parts of the molecule, such as the formation of the ether linkage, are incompatible with a free aldehyde.

A widely used strategy for protecting aldehydes is the formation of acetals, often by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. pressbooks.pub These cyclic acetals are stable under a range of conditions, including those that are basic, nucleophilic, or involve certain oxidizing and reducing agents. pressbooks.pub The aldehyde can be readily regenerated by acidic hydrolysis. pressbooks.pub

For instance, a precursor like 5-hydroxypentanal could have its aldehyde group protected as a 1,3-dioxolane. This protected intermediate can then be used in the subsequent etherification step without the risk of the aldehyde interfering.

Methodologies for Constructing the Five-Carbon Chain

The five-carbon chain serves as a linker between the adamantane moiety and the aldehyde group. Several synthetic strategies can be employed to construct this pentyl fragment.

One approach involves starting with a commercially available five-carbon building block that already contains one or both of the desired terminal functional groups (or their precursors). For example, 1,5-pentanediol is a readily available starting material. chemsrc.com One of the hydroxyl groups can be selectively protected, leaving the other free to be converted into a suitable leaving group for the subsequent etherification reaction. The protected hydroxyl group can later be deprotected and oxidized to the aldehyde.

Alternatively, carbon chain extension reactions can be utilized to build the five-carbon chain from smaller fragments. youtube.comyoutube.com Methods like the Grignard reaction or Wittig reaction can be employed to form new carbon-carbon bonds. fiveable.me For example, a three-carbon electrophile could be reacted with a two-carbon nucleophile (or vice versa) to assemble the five-carbon skeleton. The specific functionalities on these fragments would need to be chosen to allow for the eventual introduction of the terminal hydroxyl (or aldehyde) and the point of attachment for the adamantylmethoxy group.

Coupling Reactions for the Formation of the Ether Linkage in this compound

The ether linkage is the connective bond that joins the adamantane unit to the five-carbon chain. Its formation is a key step in the synthesis of this compound. Several established etherification methods can be adapted for this purpose.

The Williamson ether synthesis is a classic and widely used method for forming ethers, involving the reaction of an alkoxide with an alkyl halide in an SN2 reaction. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this could involve two primary disconnection strategies:

Strategy A: Reacting the sodium salt of 1-adamantanemethanol (B50818) with a 5-halopentanal derivative (or a protected version thereof).

Strategy B: Reacting a 1-(halomethyl)adamantane with the alkoxide of 5-hydroxypentanal (or its protected form).

For an efficient SN2 reaction, the alkyl halide should ideally be primary to minimize competing elimination reactions. masterorganicchemistry.com Therefore, using a 1-(halomethyl)adamantane with the alkoxide of 5-hydroxypentanal would be a more favorable approach. The alkoxide is typically generated in situ by treating the alcohol with a strong base like sodium hydride. masterorganicchemistry.com

The Mitsunobu reaction provides a powerful alternative for forming the ether linkage, particularly when mild reaction conditions are required. wikipedia.orgorganic-chemistry.org This reaction facilitates the condensation of an alcohol with a pronucleophile, which in this case would be another alcohol, in the presence of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.orgorganic-synthesis.com

To form the ether in this compound, 1-adamantanemethanol could be coupled with 5-hydroxypentanal (with its aldehyde group protected). The reaction typically proceeds with inversion of configuration at the alcohol that is activated by the phosphine. researchgate.net Given that a primary alcohol like 1-adamantanemethanol does not have a stereocenter, this aspect is not a concern. The choice of which alcohol acts as the nucleophile and which is activated can sometimes be influenced by steric and electronic factors.

Modern synthetic chemistry has seen the development of various catalytic methods for ether synthesis, which can offer advantages in terms of efficiency and functional group tolerance. researchgate.net For instance, palladium-catalyzed cross-coupling reactions have been utilized for the formation of certain ethers. One documented method involves the alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene (B166810) using a palladium catalyst like tetrakis(triphenylphosphine)palladium. While this specific example does not directly yield the target pentanal, it demonstrates the applicability of catalytic methods for forming bonds to the adamantane core.

Furthermore, photoredox catalysis in conjunction with hydrogen-atom transfer (HAT) has emerged as a powerful tool for the direct functionalization of C-H bonds in adamantanes. acs.orgamazonaws.comchemrxiv.orgresearchgate.net While primarily demonstrated for C-C bond formation, the principles could potentially be adapted for C-O bond formation under specific catalytic conditions.

Total Synthesis Approaches to this compound

A total synthesis of this compound would involve a sequence of reactions combining the strategies discussed above. A plausible and efficient synthetic route is outlined below:

Protection of the Aldehyde: The synthesis could commence with 5-hydroxypentanal. The aldehyde functionality would first be protected, for example, by forming a cyclic acetal with ethylene glycol under acidic conditions. This yields 2-(4-hydroxybutyl)-1,3-dioxolane.

Activation of the Hydroxyl Group: The hydroxyl group of the protected pentanal derivative would then be converted into a good leaving group. A common method is tosylation, reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form 2-(4-(tosyloxy)butyl)-1,3-dioxolane.

Ether Formation: The key ether linkage can be formed via a Williamson ether synthesis. 1-Adamantanemethanol is converted to its sodium salt by treatment with sodium hydride. This alkoxide is then reacted with the tosylated pentanal derivative. The nucleophilic alkoxide displaces the tosylate group to form the protected ether, 5-(Adamant-1-yl-methoxy)pentyl-1,3-dioxolane.

Deprotection: Finally, the acetal protecting group is removed by hydrolysis with aqueous acid to regenerate the aldehyde, affording the target molecule, this compound.

An alternative approach within the total synthesis could involve the NaH-mediated alkylation of adamantane methanol (B129727) with tosylate precursors, which has been reported to proceed with good yield. The resulting ether, with a protected aldehyde, can then be deprotected to furnish the final product.

Chemical Reactivity and Transformation Pathways of 5 Adamant 1 Yl Methoxy Pentanal

Reactivity of the Aldehyde Moiety

The aldehyde functional group is the most reactive site in 5-(Adamant-1-yl-methoxy)pentanal, primarily due to the electrophilic nature of the carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond, rendering the carbon atom susceptible to attack by nucleophiles. libretexts.org The steric hindrance imposed by the adamantyl group, while significant, is sufficiently remote from the aldehyde to allow for a range of typical aldehyde reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction class for aldehydes. masterorganicchemistry.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. libretexts.org

Grignard Reaction: The addition of Grignard reagents (R-MgX) to this compound is a predictable method for forming new carbon-carbon bonds, resulting in the synthesis of secondary alcohols. For instance, the reaction with methylmagnesium bromide would yield 6-(adamant-1-yl-methoxy)hexan-2-ol. The general mechanism involves the nucleophilic attack of the alkyl or aryl group from the Grignard reagent on the carbonyl carbon. youtube.comyoutube.com Subsequent acidic workup protonates the resulting alkoxide to give the final alcohol product. ncert.nic.in

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde group into an alkene. wikipedia.org This reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. youtube.com The use of an unstabilized ylide, such as methylenetriphenylphosphorane, would convert this compound into 6-(adamant-1-yl-methoxy)hex-1-ene. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. wikipedia.org

Aldol (B89426) Condensation: Aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. pressbooks.pubpatsnap.com this compound, possessing α-hydrogens, can undergo self-condensation in the presence of a base to form 2-(adamant-1-yl-methoxymethyl)-3-hydroxy-7-(adamant-1-yl-methoxy)heptanal. More synthetically useful are crossed aldol condensations with a non-enolizable aldehyde or a ketone. libretexts.orglibretexts.org For example, reaction with benzaldehyde (B42025) in the presence of a base would be expected to yield 2-(adamant-1-yl-methoxymethyl)-3-hydroxy-3-phenylpropanal.

Interactive Table: Predicted Products of Nucleophilic Addition Reactions

| Reaction Type | Reagent | Predicted Product |

| Grignard | Methylmagnesium bromide | 6-(Adamant-1-yl-methoxy)hexan-2-ol |

| Wittig | Methylenetriphenylphosphorane | 6-(Adamant-1-yl-methoxy)hex-1-ene |

| Aldol (Crossed) | Benzaldehyde | 2-(Adamant-1-yl-methoxymethyl)-3-hydroxy-3-phenylpropanal |

Oxidation Reactions

The aldehyde group of this compound is readily oxidized to the corresponding carboxylic acid, 5-(Adamant-1-yl-methoxy)pentanoic acid. A variety of oxidizing agents can accomplish this transformation, including strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃), as well as milder reagents. The reaction typically proceeds with high efficiency.

Interactive Table: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

| This compound | Potassium Permanganate (KMnO₄) | 5-(Adamant-1-yl-methoxy)pentanoic acid |

| This compound | Chromium Trioxide (CrO₃) | 5-(Adamant-1-yl-methoxy)pentanoic acid |

Reduction Reactions

Reduction of the aldehyde functionality in this compound yields the primary alcohol, 5-(Adamant-1-yl-methoxy)pentan-1-ol. This conversion is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net Sodium borohydride is a milder reagent and is often preferred for its selectivity, while lithium aluminum hydride is a more powerful reducing agent. researchgate.net

Interactive Table: Reduction of this compound

| Reactant | Reducing Agent | Product |

| This compound | Sodium Borohydride (NaBH₄) | 5-(Adamant-1-yl-methoxy)pentan-1-ol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 5-(Adamant-1-yl-methoxy)pentan-1-ol |

Condensation Reactions

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. numberanalytics.com this compound can react with compounds like diethyl malonate or ethyl cyanoacetate (B8463686) to form α,β-unsaturated products. For example, reaction with malononitrile (B47326) in the presence of a weak base like piperidine (B6355638) would be expected to yield 2-(5-(adamant-1-yl-methoxy)pentylidene)malononitrile. scielo.br

Mannich Reaction: The Mannich reaction is a three-component condensation of an aldehyde, a primary or secondary amine, and a compound with an acidic proton. scitepress.org While this compound itself can act as the active hydrogen component, a more typical Mannich reaction would involve formaldehyde, a secondary amine like dimethylamine, and a ketone, with the resulting Mannich base then potentially reacting with our title compound. A plausible, albeit complex, reaction could involve the in-situ formation of an Eschenmoser's salt analog which then reacts with the enol form of this compound to introduce a dimethylaminomethyl group at the α-position.

Reactions Involving the Adamantyl Ring System

The adamantane (B196018) cage is known for its high thermal stability and chemical resistance due to its strain-free, diamondoid structure. However, the C-H bonds of the adamantane ring, particularly at the tertiary bridgehead positions, can undergo functionalization, typically through radical-mediated pathways.

Functionalization of Peripheral C-H Bonds

Radical reactions provide a means to introduce functional groups onto the adamantane core of this compound. The tertiary C-H bonds at the bridgehead positions are generally the most reactive sites for radical abstraction. For example, radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator would be expected to selectively introduce a bromine atom at one of the unoccupied bridgehead positions of the adamantane ring. This functionalized derivative could then serve as a precursor for further synthetic modifications.

Potential Rearrangement Reactions of the Adamantane Cage

The adamantane scaffold, a diamondoid hydrocarbon, is renowned for its thermodynamic stability. However, under specific, typically harsh conditions involving strong Lewis or Brønsted acids, the C-C and C-H bonds of the cage can undergo rearrangement. This process was famously harnessed in the synthesis of adamantane itself from tetrahydrodicyclopentadiene, which involves a complex series of cationic 1,2-bond migrations and hydride shifts. nih.gov

For this compound, such rearrangements are not expected under normal laboratory or storage conditions. The activation energy for skeletal isomerization is substantial. However, exposure to potent Lewis acids (e.g., AlCl₃, TiCl₄) or superacids could potentially catalyze the isomerization of the 1-adamantyl substituent to the more thermodynamically stable 2-adamantyl isomer, or other cage rearrangements. These reactions proceed through carbocationic intermediates, with the stability of these intermediates dictating the reaction pathway. nih.gov The presence of the ether oxygen could influence these rearrangements by participating in intermediate stabilization or by being a site of initial acid coordination.

Table 1: Conditions Potentially Inducing Adamantane Cage Rearrangement

| Condition | Reagent Class | Potential Outcome |

|---|---|---|

| Strong Acid Catalysis | Lewis Acids (e.g., AlCl₃) | Isomerization of the adamantane cage |

Stability and Degradation Pathways

The stability of this compound is governed by the chemical vulnerabilities of its ether linkage and aldehyde functional group.

Ether linkages are generally stable to hydrolysis under neutral and basic conditions. However, they can be cleaved under strongly acidic conditions, typically requiring heat and a strong, non-oxidizing acid like HBr or HI. For this compound, the ether bond is a potential site of degradation.

The mechanism of acid-catalyzed ether cleavage involves protonation of the ether oxygen, followed by nucleophilic attack by a conjugate base (e.g., Br⁻) on one of the adjacent carbon atoms. In this specific molecule, the attack could occur at either the pentyl chain carbon or the methylene carbon attached to the adamantane cage. The bulky adamantyl group may sterically hinder attack at the adamantyl-methylene carbon. Relatedly, studies on other adamantyl-containing compounds have shown that remote, bulky groups can influence the hydrolytic stability of functional groups within the same molecule. acs.org Orthoesters, which contain a C(OR)₃ group, are known to be readily hydrolyzed in mild aqueous acid to form esters and alcohols, highlighting the susceptibility of similar structures to acid-catalyzed cleavage. wikipedia.org

The aldehyde group and the adamantane cage exhibit different susceptibilities to oxidation.

Aldehyde Group: Aldehydes are highly susceptible to oxidation and are readily converted into carboxylic acids by a wide range of oxidizing agents. libretexts.orgyoutube.com This includes common laboratory reagents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and even atmospheric oxygen over time (autoxidation). libretexts.orgnih.gov The oxidation of aldehydes can proceed through an intermediate 1,1-diol (hydrate) formed by the addition of water to the carbonyl group. libretexts.org Therefore, the primary oxidative degradation pathway for this compound is the conversion of the pentanal moiety to 5-(Adamant-1-yl-methoxy)pentanoic acid. The bulky adamantane group may offer some steric shielding to the aldehyde, potentially reducing the rate of oxidation compared to an unhindered aldehyde like pentanal.

Adamantane Cage: The adamantane cage itself is relatively resistant to oxidation under mild conditions. However, its tertiary C-H bonds are sites of reactivity. wikipedia.org Strong oxidizing agents can oxidize adamantane at these positions. For example, reaction with concentrated sulfuric acid can produce adamantanone. wikipedia.org In the context of this compound, the adamantane cage is already substituted at a tertiary position, but oxidation could potentially occur at one of the remaining three tertiary carbons (positions 3, 5, and 7) under harsh oxidative stress, leading to hydroxylated or ketonic derivatives.

Table 2: Summary of Oxidative Stability

| Molecular Component | Oxidative Susceptibility | Common Oxidizing Agents | Primary Product |

|---|---|---|---|

| Aldehyde (-CHO) | High | KMnO₄, H₂CrO₄, O₂ | Carboxylic Acid (-COOH) |

Derivatization Strategies for Advanced Applications

The aldehyde functional group is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives for advanced applications. nih.govnih.gov The unique properties of the adamantane moiety, such as its rigidity and lipophilicity, make such derivatives of interest in fields like medicinal chemistry and materials science. nih.govnih.gov

Key derivatization strategies for the aldehyde group in this compound include:

Reductive Amination: This is a powerful method for converting aldehydes into amines. The aldehyde reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to yield the corresponding amine. This strategy is used to synthesize derivatives like N-[5-(adamantan-1-yl-methoxy)pentyl]-1-deoxynojirimycin.

Oxidation: As mentioned, the aldehyde can be easily oxidized to the corresponding carboxylic acid. This acid can then be further functionalized, for example, by forming amide bonds or esters, greatly expanding the library of possible derivatives. nih.gov

Wittig Reaction: This reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide. This allows for the extension of the carbon chain and the introduction of a double bond with controlled stereochemistry.

Derivatization for Analysis: For analytical purposes, especially in chromatography and mass spectrometry, aldehydes are often derivatized to improve their stability and detection. nih.gov Common derivatizing agents include 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), and 1,3-cyclohexanedione, which form stable, easily detectable products. jasco-global.comresearchgate.netjascoinc.com

Table 3: Key Derivatization Reactions of the Aldehyde Group

| Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|

| Reductive Amination | R₁R₂NH, NaBH₃CN | -CHO → -CH₂-NR₁R₂ |

| Oxidation | KMnO₄ or CrO₃ | -CHO → -COOH |

| Wittig Reaction | Ph₃P=CHR | -CHO → -CH=CHR |

Mechanistic Investigations of Reactions Involving 5 Adamant 1 Yl Methoxy Pentanal

Elucidation of Reaction Mechanisms for Aldehyde Transformations

The aldehyde group in 5-(Adamant-1-yl-methoxy)pentanal is a primary site of chemical reactivity, susceptible to a variety of transformations such as oxidation and reduction. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing synthetic strategies.

For the oxidation of the aldehyde to a carboxylic acid, a plausible mechanism involves the formation of a hydrate (B1144303) intermediate, which is then oxidized. pressbooks.pubopenstax.org The transition state for the oxidation step would likely involve the transfer of a hydride from the carbon of the gem-diol to the oxidizing agent.

In the case of reduction by a hydride source like sodium borohydride (B1222165), the transition state involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org DFT studies on similar systems suggest a four-centered transition state where the boron is coordinated to the carbonyl oxygen, facilitating the hydride transfer. The bulky adamantyl group is expected to influence the stereochemical outcome of the reduction by sterically hindering one face of the aldehyde.

A hypothetical transition state for the reduction of this compound by NaBH4 would involve the approach of the BH4- ion to the carbonyl group. The large adamantyl moiety would likely direct the hydride to the less hindered face of the aldehyde.

| Reaction | Key Transformation | Probable Transition State Characteristics |

| Oxidation | Aldehyde to Carboxylic Acid | Hydride transfer from the gem-diol intermediate to the oxidant. |

| Reduction | Aldehyde to Primary Alcohol | Four-centered transition state with coordination of boron to the carbonyl oxygen. |

Kinetic studies provide quantitative insights into reaction mechanisms. For the oxidation of aliphatic aldehydes with potassium permanganate (B83412) in acidic media, the reaction is typically first order with respect to both the aldehyde and the permanganate ion. acs.org The rate law can be expressed as:

Rate = k[Aldehyde][MnO₄⁻]

The rate of reaction is influenced by the nature of the aldehyde and the reaction conditions such as pH and temperature. acs.org For the reduction of aldehydes with sodium borohydride, the reaction is also generally first order in both the aldehyde and the borohydride. savemyexams.com The rate of reduction can be significantly affected by the steric bulk of the substituents on the aldehyde. masterorganicchemistry.com Given the large size of the adamantyl group in this compound, its reduction is expected to be slower than that of less hindered aldehydes.

| Reaction | Expected Rate Law | Factors Influencing Rate |

| Oxidation with KMnO₄ | Rate = k[Aldehyde][MnO₄⁻] | pH, temperature, aldehyde structure. |

| Reduction with NaBH₄ | Rate = k[Aldehyde][BH₄⁻] | Steric hindrance, solvent. |

Mechanistic Aspects of Adamantane (B196018) C-H Activation and Functionalization

The adamantane cage is known for its remarkable stability, yet its C-H bonds can be functionalized through various mechanisms, primarily involving radical or cationic intermediates. nih.govresearchgate.netrsc.org The tertiary C-H bonds at the bridgehead positions are generally more reactive than the secondary C-H bonds.

The formation of adamantyl radicals is a key step in many functionalization reactions. These radicals can be generated through hydrogen atom abstraction by highly reactive species. nih.gov Once formed, the adamantyl radical can participate in a variety of reactions, including additions to alkenes and carbonylations. nih.gov The mechanism of such a process would likely begin with the generation of a reactive radical which then abstracts a hydrogen atom from the adamantane core.

Alternatively, the adamantane cage can be functionalized via cationic intermediates. Treatment of adamantane with strong acids can lead to the formation of the adamantyl cation, which can then be attacked by nucleophiles. rsc.org

Role of Substituent Effects on Reactivity and Selectivity

The methoxypentanal substituent on the adamantane core is expected to influence the reactivity and selectivity of C-H functionalization reactions. The ether oxygen, being an electron-donating group, can affect the stability of nearby radical or cationic intermediates. stackexchange.com In radical reactions, the substituent can exert both electronic and steric effects. For instance, in the chlorocarbonylation of substituted adamantanes, the ratio of tertiary to secondary functionalization is influenced by the steric bulk of the substituent. nih.gov

The reactivity of the aldehyde group can also be influenced by the adamantane moiety. The bulky adamantane group can sterically hinder the approach of reagents to the carbonyl group, potentially affecting the rate and selectivity of its reactions.

Solvent Effects and Reaction Catalysis in this compound Transformations

The choice of solvent can have a profound impact on the rates and outcomes of chemical reactions. wikipedia.orgchemrxiv.org For transformations involving the polar aldehyde group, solvent polarity is a key factor. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. nih.govacs.org For example, the rate of nucleophilic addition to an aldehyde can be influenced by the ability of the solvent to solvate the developing negative charge on the oxygen atom.

Catalysis plays a crucial role in many organic transformations. The hydrogenation of aldehydes to alcohols, for instance, is often catalyzed by transition metals. acs.orgnih.gov The mechanism of these catalytic reactions can be complex, involving steps such as oxidative addition, migratory insertion, and reductive elimination. In some cases, the solvent itself can act as a co-catalyst, participating directly in the reaction mechanism. acs.org The oxidation of aldehydes can also be facilitated by various catalysts, including those based on transition metals or N-heterocyclic carbenes. acs.orgresearchgate.net The choice of catalyst and solvent system is critical for achieving high efficiency and selectivity in these transformations. nih.govfrontiersin.orgorganic-chemistry.org

| Reaction Type | Solvent Effects | Catalysis |

| Aldehyde Reduction | Polar solvents can stabilize intermediates. | Transition metal catalysts (e.g., Pt, Fe) can be used for hydrogenation. |

| Aldehyde Oxidation | Solvent polarity can influence reaction kinetics. | Can be catalyzed by transition metals or N-heterocyclic carbenes. |

| Adamantane Functionalization | Solvent can influence the stability of radical or cationic intermediates. | Lewis acids can catalyze reactions proceeding through cationic intermediates. |

Computational and Theoretical Studies on 5 Adamant 1 Yl Methoxy Pentanal

Quantum Chemical Calculations of Electronic Structure

There is currently a lack of published data from quantum chemical calculations detailing the electronic structure of 5-(Adamant-1-yl-methoxy)pentanal. Such studies, typically employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations, would be invaluable for understanding the molecule's reactivity, spectroscopic properties, and intermolecular interactions. Key parameters that could be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information would provide fundamental insights into the regions of the molecule that are electron-rich or electron-poor, guiding predictions about its chemical behavior.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of this compound, which would map its potential energy surface and identify stable conformers, does not appear to have been undertaken or published. Due to the flexible five-carbon chain linking the rigid adamantane (B196018) moiety and the aldehyde group, the molecule can adopt numerous conformations. A systematic computational search would be necessary to identify the global energy minimum and other low-energy conformers. Understanding the preferred three-dimensional structures is crucial as the conformation can significantly influence the molecule's biological activity and physical properties.

Reaction Pathway Modeling and Activation Energies

Detailed computational modeling of reaction pathways involving this compound, including the calculation of activation energies for its characteristic reactions, is not available in the current scientific literature. The aldehyde functional group is known to undergo a variety of reactions, such as oxidation, reduction, and nucleophilic addition. Theoretical modeling could elucidate the mechanisms of these transformations, identify transition states, and predict reaction kinetics. This would be particularly useful for optimizing synthetic routes or understanding its metabolic fate.

Molecular Dynamics Simulations for Intermolecular Interactions

No specific molecular dynamics (MD) simulation studies on this compound have been found in the public domain. MD simulations would be a powerful tool to investigate the behavior of this molecule in various environments, such as in solution or interacting with biological macromolecules. These simulations could provide insights into its solvation properties, its tendency to aggregate, and the nature of its interactions with potential binding partners, driven by forces such as van der Waals interactions, hydrogen bonding, and electrostatic interactions. The bulky adamantane group is expected to play a significant role in these interactions.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

There is no evidence of the inclusion of this compound in any Quantitative Structure-Reactivity Relationship (QSAR) studies. QSAR models are statistical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. To develop a QSAR model for adamantane-containing compounds, a dataset of molecules with varying structural features and corresponding experimental data on their reactivity would be required. Such a study could lead to predictive models for designing new compounds with desired properties.

Applications and Advanced Materials Chemistry of 5 Adamant 1 Yl Methoxy Pentanal As a Synthetic Intermediate

Role in the Synthesis of Novel Pharmaceutical Candidates and Bioactive Molecules

The adamantane (B196018) cage is a well-established pharmacophore in medicinal chemistry, prized for its unique steric and lipophilic properties that can enhance a drug's pharmacokinetic profile. nih.govnih.gov The discovery of adamantane's utility in chemistry launched a new field dedicated to synthesizing polyhedral organic compounds for practical applications, including as drugs. wikipedia.org

Integration into Drug Discovery Platforms (e.g., antiviral agents)

The adamantane nucleus is famously incorporated into several antiviral drugs. nih.gov The first adamantane derivative to be used as a drug was amantadine, which was initially deployed in 1967 as an antiviral agent against influenza strains. wikipedia.org Following this, other derivatives like rimantadine and tromantadine were developed. nih.govmdpi.com The mechanism often involves the adamantane cage interacting with viral ion channels, such as the M2 proton channel in influenza A. nih.gov

5-(Adamant-1-yl-methoxy)pentanal serves as an ideal starting material for creating new generations of antiviral candidates. The aldehyde group can be readily converted into a primary amine via reductive amination, creating analogues of amantadine and rimantadine. Furthermore, it can undergo condensation reactions to form various heterocyclic systems, which are common scaffolds in antiviral drug discovery. mdpi.com The flexibility of the pentoxy linker allows for spatial optimization of the adamantane cage's position relative to the newly formed pharmacophoric group, potentially leading to enhanced binding affinity and efficacy against viral targets, including influenza, HIV, and Hepatitis C. nih.govwikipedia.org

| Adamantane-Based Antiviral Agent | Target Virus (Historically) |

| Amantadine | Influenza A nih.govwikipedia.org |

| Rimantadine | Influenza A nih.govwikipedia.org |

| Tromantadine | Herpes Simplex Virus nih.gov |

Precursor for Advanced Ligands in Medicinal Chemistry

In medicinal chemistry, the adamantane group is often viewed as a "lipophilic bullet" that can improve a molecule's ability to cross cell membranes and enhance its binding to biological targets. nih.gov Its rigid, three-dimensional structure can anchor a ligand into a protein's binding pocket. Adamantane derivatives have been successfully incorporated into drugs for a wide range of conditions beyond viral infections, including diabetes (vildagliptin, saxagliptin) and Alzheimer's disease (memantine). nih.govwikipedia.org

As a synthetic intermediate, this compound provides a straightforward route to attach the beneficial adamantane moiety to other bioactive molecules. The aldehyde functionality can be used in reactions such as Wittig olefination, aldol (B89426) condensation, or the formation of Schiff bases, effectively linking the adamantane cage to a vast array of chemical structures. This modular approach allows medicinal chemists to systematically modify known drugs or develop new ligands, using the adamantane group to optimize pharmacological properties and create more potent and selective therapeutic agents. mdpi.com

Utility in Polymer Science and Materials Development

The incorporation of the adamantane cage into polymers leads to materials with enhanced physical properties. usm.edu The bulkiness, rigidity, and excellent thermal stability of the adamantane unit can significantly increase a polymer's glass transition temperature (Tg), stiffness, and solubility. usm.eduacs.org

Monomer for Functional Polymers with Adamantane Moieties

Polymers containing adamantane can be synthesized with the adamantyl group either in the main polymer backbone or as a pendent group. usm.edu this compound is a precursor for creating monomers with pendent adamantane moieties. The aldehyde group can be chemically modified into a polymerizable functional group. For example:

Reduction to an alcohol , followed by esterification with acrylic acid or methacrylic acid, would yield an adamantane-containing acrylate monomer for free-radical polymerization.

Wittig reaction could convert the aldehyde into a vinyl group, creating a monomer suitable for various polymerization techniques.

Polymers derived from such monomers exhibit improved thermal resistance and mechanical strength compared to their non-adamantane counterparts. acs.org These adamantane-containing polymers are promising candidates for applications such as specialty coatings and high-performance plastics. pensoft.net

| Polymer Type with Pendent Adamantane | Resulting Property Improvement |

| Acrylates | Increased Glass Transition Temperature (Tg) usm.eduacs.org |

| Poly(phenylenes) | Enhanced Thermal Properties usm.eduacs.org |

| Poly(ether ether ketones) | Improved Thermal Stability usm.edu |

| Phenolics | Increased Tg and Thermal Stability acs.org |

Cross-linking Agent for Advanced Materials

The tetrahedral geometry and rigid structure of adamantane make it an ideal building block for creating three-dimensional polymer networks. usm.edu While this compound itself is monofunctional, it can be used to synthesize multifunctional adamantane derivatives that act as cross-linking agents. For instance, the adamantane core could be further functionalized at its other bridgehead positions to introduce additional reactive sites. A cross-linking agent based on an adamantane core would impart exceptional rigidity and thermal stability to the resulting polymer network. Such materials are valuable in applications requiring robust, durable components that can withstand harsh environmental conditions.

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of non-covalent interactions between molecules. mdpi.com The adamantane cage is a classic "guest" molecule in host-guest chemistry due to its size, shape, and hydrophobicity. nih.gov It forms stable inclusion complexes with various "host" macrocycles, most notably cyclodextrins and cucurbit[n]urils. nih.gov This interaction is driven by the hydrophobic effect and van der Waals forces, where the lipophilic adamantane is favorably encapsulated within the hydrophobic cavity of the host molecule in an aqueous environment.

This compound is an excellent candidate for constructing advanced supramolecular systems. The adamantane moiety can act as a reliable anchor or recognition unit, binding strongly and selectively to a host molecule. The pentanal "tail" extends out from the complex and can be used to connect the host-guest system to other molecules, surfaces, or polymers. This principle is the basis for creating:

Drug Delivery Systems: A drug can be attached to a cyclodextrin host, while the adamantane guest is tethered to a targeting ligand. The strong host-guest interaction creates a stable delivery vehicle. pensoft.netmdpi.com

Molecular Sensors: The binding or unbinding of the adamantane guest to a host can trigger a detectable signal (e.g., a change in fluorescence), allowing for the sensing of specific analytes.

Self-Assembling Materials: By using adamantane guests and cyclodextrin hosts attached to different polymer chains, researchers can induce the self-assembly of these polymers into well-ordered hydrogels and other smart materials.

The predictable and strong binding of the adamantane group makes intermediates like this compound fundamental building blocks for the bottom-up construction of complex and functional supramolecular architectures. nih.govdigitellinc.com

Catalytic Applications as a Ligand Precursor or Scaffold

The aldehyde functional group in this compound serves as a key handle for its elaboration into various ligand structures for homogeneous catalysis. The presence of the adamantyl moiety is particularly significant, as bulky, electron-rich ligands are known to enhance the activity and selectivity of metal catalysts in a variety of cross-coupling reactions. sinocompound.comuq.edu.au

One of the most promising applications is in the synthesis of novel phosphine (B1218219) ligands. The aldehyde can be converted to a primary alcohol via reduction, followed by tosylation and nucleophilic substitution with a phosphide anion to yield a P-chiral phosphine. Alternatively, reductive amination followed by reaction with chlorophosphines can lead to aminophosphine ligands. The steric bulk of the adamantyl group in these ligands can create a large cone angle, which is beneficial in promoting reductive elimination and preventing catalyst deactivation in catalytic cycles. princeton.eduresearchgate.net Adamantyl-containing phosphine ligands have demonstrated high efficacy in challenging C-C and C-heteroatom bond formation reactions. sinocompound.com

Another avenue is the development of N-heterocyclic carbene (NHC) precursors. The aldehyde can undergo condensation with a diamine to form a dihydroimidazole, which can then be oxidized to the corresponding imidazolium salt, a direct precursor to the NHC ligand. uq.edu.au The adamantyl group, while not directly attached to the carbene, would be positioned on the ligand backbone, influencing the steric environment around the metal center.

The rigid adamantane framework can also act as a scaffold to create bidentate or polydentate ligands. For instance, the pentanal chain offers the possibility of introducing a second coordinating group, leading to chelating ligands with a well-defined geometry imposed by the adamantane cage.

Table 1: Potential Ligand Types Derived from this compound and Their Catalytic Applications

| Ligand Type | Synthetic Transformation from Aldehyde | Potential Catalytic Applications | Influence of Adamantyl Group |

| Monodentate Phosphine | Reduction, tosylation, phosphination | Suzuki, Buchwald-Hartwig, Heck couplings | Increased catalyst stability and activity |

| Aminophosphine | Reductive amination, phosphinylation | Asymmetric hydrogenation | Steric bulk influencing enantioselectivity |

| N-Heterocyclic Carbene (NHC) | Condensation with diamine, oxidation | Olefin metathesis, C-H activation | Remote steric influence on the metal center |

| Bidentate P,O-Ligand | Knoevenagel condensation with a phosphine-containing active methylene (B1212753) compound | Asymmetric allylic alkylation | Rigid scaffold enforcing specific coordination geometry |

Development of Sensory Materials and Chemical Probes

The adamantane moiety is a well-established guest molecule for cyclodextrins and other host molecules in supramolecular chemistry, forming stable inclusion complexes. nih.govmdpi.com This property can be exploited in the design of sensory materials. By functionalizing the aldehyde group of this compound with a fluorophore or chromophore, a chemical probe can be synthesized. The adamantyl group can then act as a recognition unit, binding to a specific receptor site. Any change in the environment upon binding can lead to a detectable change in the optical properties of the reporter group.

For instance, the aldehyde can be condensed with an aniline- or phenol-containing dye to create a Schiff base or a vinyl-linked chromophore. The resulting probe could be used for the detection of larger biomolecules or synthetic hosts that have a binding pocket for the adamantyl group. The change in the local environment of the chromophore upon inclusion of the adamantyl moiety can lead to a "turn-on" or "turn-off" fluorescent response. mdpi.commdpi.com

Furthermore, the rigid and bulky nature of the adamantane group can be used to create well-defined cavities in polymeric materials. By incorporating this compound into a polymer backbone, either through polymerization of the aldehyde or by its conversion to a polymerizable monomer, materials with specific recognition sites can be fabricated. These materials could find applications in chemical sensors for the detection of volatile organic compounds or other small molecules. mdpi.com

Table 2: Potential Sensory Materials and Chemical Probes from this compound

| Sensor/Probe Type | Design Principle | Analyte Class | Detection Mechanism |

| Fluorescent Probe | Adamantyl group as a recognition element and a tethered fluorophore | Cyclodextrins, proteins with hydrophobic pockets | Host-guest interaction causing a change in fluorescence |

| Chemiluminescent Probe | Incorporation into a spiroadamantane 1,2-dioxetane structure | Bioanalytes | Analyte-triggered decomposition of the dioxetane |

| Polymer-based Sensor | Adamantane creating molecularly imprinted cavities | Small organic molecules | Selective binding leading to a change in physical properties |

| Supramolecular Assembly | Self-assembly with cyclodextrin-modified surfaces | Surface-bound species | Modulation of surface properties upon binding |

Green Chemistry Approaches to its Synthesis and Utilization

The principles of green chemistry can be applied to both the synthesis of this compound and its subsequent use as a synthetic intermediate.

For the synthesis of the ether linkage, traditional methods like the Williamson ether synthesis often employ stoichiometric amounts of strong bases and volatile organic solvents. masterorganicchemistry.com A greener alternative would be to explore catalytic methods, such as the reductive etherification of an adamantyl-containing alcohol with a diol, followed by selective oxidation of the terminal alcohol to the aldehyde. researchgate.net The use of solid acid catalysts or enzyme-catalyzed reactions could also offer more environmentally benign routes.

The oxidation of the primary alcohol to the aldehyde is a critical step. Traditional methods often use chromium-based reagents, which are highly toxic. Greener alternatives include catalytic aerobic oxidation using transition metal catalysts or enzymatic oxidation. The use of nitrogen dioxide as a gaseous oxidant, which is converted to nitric acid and leaves no waste, is another sustainable approach. nih.gov

In its utilization, the high atom economy of reactions involving the aldehyde group, such as reductive amination and Wittig-type reactions, aligns with green chemistry principles. Furthermore, developing catalytic applications of its derivatives, as discussed in section 6.4, contributes to green chemistry by enabling more efficient and selective chemical transformations. The use of mechanochemistry for reactions such as allylations of the aldehyde can also reduce solvent usage. nih.gov

The adamantane moiety itself can be considered a "green" scaffold in some contexts. Its rigidity can lead to highly selective reactions, reducing the formation of byproducts. If derived from petroleum feedstocks, its sustainability is limited; however, research into bio-based routes to adamantane-like structures could enhance its green credentials.

Table 3: Green Chemistry Considerations for this compound

| Process | Traditional Method | Greener Alternative | Green Chemistry Principle |

| Ether Synthesis | Williamson ether synthesis (strong base, organic solvent) | Catalytic reductive etherification, enzymatic synthesis | Catalysis, use of renewable feedstocks (if applicable) |

| Aldehyde Synthesis | Oxidation with stoichiometric Cr(VI) reagents | Catalytic aerobic oxidation, enzymatic oxidation, use of NO2 gas | Atom economy, catalysis, avoiding hazardous reagents |

| Utilization | Stoichiometric reactions | Catalytic applications, mechanochemical reactions | Catalysis, waste prevention, reduced energy consumption |

Analytical and Spectroscopic Characterization Techniques for Research on 5 Adamant 1 Yl Methoxy Pentanal and Its Derivatives

The unambiguous structural confirmation and purity assessment of 5-(Adamant-1-yl-methoxy)pentanal rely on a combination of modern analytical and spectroscopic techniques. The unique structure, which combines a bulky, saturated polycyclic adamantane (B196018) cage with a flexible aliphatic ether and a reactive aldehyde, necessitates a multi-faceted approach for complete characterization.

Future Directions and Emerging Research Avenues for 5 Adamant 1 Yl Methoxy Pentanal Chemistry

Chemoenzymatic and Biocatalytic Approaches to Synthesis

The selective functionalization of the adamantane (B196018) core and the construction of the ether linkage and aldehyde terminus of 5-(Adamant-1-yl-methoxy)pentanal present opportunities for enzymatic catalysis. Chemoenzymatic strategies, which combine the strengths of traditional organic synthesis with the high selectivity of biocatalysts, are poised to offer more efficient and environmentally benign routes to this and similar molecules. nih.gov

Enzymes such as lipases, esterases, and alcohol dehydrogenases could be employed for the stereoselective synthesis of precursors to this compound. For instance, lipases are well-known for their ability to catalyze esterification and transesterification reactions with high regioselectivity and enantioselectivity, which could be valuable in constructing the ether linkage. Furthermore, alcohol dehydrogenases could be utilized for the selective oxidation of a corresponding primary alcohol to the pentanal moiety, often under mild conditions that avoid over-oxidation to the carboxylic acid.

A particularly exciting avenue is the use of cytochrome P450 monooxygenases. These enzymes are capable of performing regio- and stereospecific hydroxylations of C-H bonds, a challenging transformation in traditional organic synthesis. nih.gov While direct enzymatic hydroxylation of the adamantane cage at a specific position is a complex task, engineered P450s could potentially be developed to achieve this, offering a novel and direct route to functionalized adamantane precursors. The combination of such biocatalytic steps with conventional chemical reactions could significantly streamline the synthesis of this compound and its analogs. nih.gov

Flow Chemistry and Continuous Processing for Efficient Production

The transition from batch to continuous flow manufacturing is a significant trend in the pharmaceutical and fine chemical industries, driven by the need for safer, more efficient, and scalable processes. nih.govbohrium.com The synthesis of this compound is well-suited for adaptation to a flow chemistry paradigm.

Continuous flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. nih.gov For the synthesis of this compound, key steps such as the alkylation to form the ether linkage could be performed in a flow reactor, potentially leading to higher yields and purities in shorter reaction times. Furthermore, the aldehyde functionality is susceptible to oxidation and other side reactions; the controlled environment of a flow reactor can help to minimize these degradation pathways.

The integration of in-line purification and analysis techniques, such as continuous liquid-liquid extraction and real-time spectroscopic monitoring, can lead to a fully automated and streamlined production process. beilstein-journals.org The development of a continuous flow synthesis for this compound would not only improve the efficiency of its production but also facilitate the rapid synthesis of a library of analogs for structure-activity relationship studies.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique steric and electronic properties of the adamantane cage can give rise to novel reactivity patterns. Future research will likely focus on exploring unprecedented transformations of this compound, moving beyond the standard reactions of the aldehyde group.

One area of interest is the direct C-H functionalization of the adamantane core. While challenging due to the inertness of the C-H bonds, recent advances in catalysis, including photoredox catalysis, have enabled the direct introduction of functional groups onto the adamantane scaffold. nih.govchemrxiv.org Applying these methods to this compound could lead to the synthesis of novel derivatives with substitution patterns that are difficult to access through traditional methods.

The aldehyde group itself can be a gateway to a variety of transformations. For example, its participation in radical reactions could lead to the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position. researchgate.net The reaction of the aldehyde with organocatalysts could also unlock new modes of reactivity, leading to the enantioselective synthesis of complex chiral structures.

Design and Synthesis of Analogs with Tunable Properties

The modular nature of this compound makes it an excellent scaffold for the design and synthesis of analogs with tunable properties. By systematically modifying the adamantane core, the linker, and the terminal functional group, it is possible to fine-tune the molecule's lipophilicity, steric bulk, and electronic properties. nih.govresearchgate.net

Variations of the adamantane cage could include the introduction of substituents at different bridgehead positions or the replacement of one or more carbon atoms with heteroatoms to create aza- or thia-adamantane analogs. The length and composition of the methoxypentanal linker could also be altered, for example, by incorporating different ether or amide functionalities, which would impact the molecule's flexibility and polarity. nih.gov

The aldehyde terminus can be readily converted into a wide range of other functional groups, such as amines, alcohols, carboxylic acids, and heterocycles, each imparting distinct chemical properties. The synthesis and evaluation of such analogs are crucial for establishing structure-activity relationships (SAR) and optimizing the molecule for specific applications, for instance, as a therapeutic agent or a building block for advanced materials. pharmacy180.com

| Modification Site | Potential Modifications | Expected Impact on Properties |

| Adamantane Core | Substitution at bridgehead positions, introduction of heteroatoms | Altered lipophilicity, steric hindrance, and electronic properties |

| Linker | Variation in length, incorporation of ether, amide, or other functional groups | Modified flexibility, polarity, and hydrogen bonding capacity |

| Terminal Group | Conversion to amine, alcohol, carboxylic acid, heterocycles, etc. | Introduction of new chemical reactivity and biological interactions |

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, are highly valued for their efficiency and atom economy. numberanalytics.com The aldehyde functionality of this compound makes it an ideal candidate for integration into various MCRs, such as the Ugi and Passerini reactions. nih.govscielo.br

In an Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. youtube.com By using this compound as the aldehyde component, a diverse library of complex molecules incorporating the adamantane moiety can be rapidly synthesized. digitellinc.comresearchgate.net Similarly, in a Passerini three-component reaction, an aldehyde, a carboxylic acid, and an isocyanide yield an α-acyloxy carboxamide. nih.gov

The ability to incorporate the this compound scaffold into these MCRs opens up vast possibilities for the creation of novel chemical entities with potential applications in drug discovery and materials science. numberanalytics.comnih.gov The products of these reactions can serve as starting points for the development of new pharmaceuticals or functional materials.

Sustainable Synthesis and Application Development

The principles of green chemistry are increasingly guiding the development of new chemical processes and products. nih.gov Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes and applications.

This includes the use of renewable starting materials, the reduction or elimination of hazardous solvents and reagents, and the design of energy-efficient processes. nih.gov The aforementioned chemoenzymatic and flow chemistry approaches are key strategies in this endeavor. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents will be crucial.

In terms of applications, the unique properties of the adamantane cage can be leveraged for the development of sustainable materials. For example, adamantane derivatives have been investigated for their potential use in organic semiconductors and polymers. rsc.orgpensoft.netmdpi.com The incorporation of the this compound scaffold into such materials could lead to the development of high-performance, soluble, and processable organic electronic devices. rsc.org The inherent thermal stability of the adamantane core also makes it an attractive component for robust polymers and lubricants. wikipedia.org

Q & A

Q. Methodological Considerations :

- Use adamantanemethanol as the adamantane precursor.

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) or LC-MS.

- Purify via column chromatography (silica gel, gradient elution).

How can researchers characterize this compound and resolve spectral data contradictions?

Advanced Research Question

Characterization :

- NMR : Expect distinct adamantane proton signals at δ 1.6–2.1 ppm (multiplet, 15H) and aldehyde proton at δ 9.7–9.9 ppm (singlet). Discrepancies in integration ratios may arise from residual solvents; use deuterated DMSO or CDCl3 for clarity .

- Mass Spectrometry (MS) : Major fragments include [M+H]+ at m/z 292.2 (C19H29O2+) and adamantane-related ions at m/z 135.1. GC-MS fragmentation patterns should align with pentanal derivatives, but adamantane’s stability may suppress typical aldehyde fragmentation modes .

Q. Resolving Contradictions :

- Cross-validate with FT-IR (aldehyde C=O stretch ~1720 cm⁻¹) and X-ray crystallography (if crystalline derivatives are available) .

- Replicate synthesis under standardized conditions to rule out kinetic vs. thermodynamic product formation.

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators if ventilation is inadequate .

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent aldehyde polymerization. Separate from oxidizing agents and strong bases .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

How can reaction yields be optimized for this compound synthesis?

Advanced Research Question

Variables Influencing Yield :

- Catalyst Loading : Increasing NaBH3CN beyond 1.2 equivalents risks over-reduction of intermediates.

- pH Control : Maintain pH 4–5 (AcOH buffer) to stabilize the imine intermediate without protonating the amine .

- Solvent Choice : Replace THF with dichloromethane (DCM) to improve adamantane solubility and reduce side reactions.

Q. Troubleshooting Low Yields :

- Use freshly distilled pentanal to avoid dimerization.

- Employ high-purity adamantanemethanol (≥98%) to minimize competing reactions.

What role does this compound play in studying non-lysosomal glucosylceramidase (GBA2) inhibition?

Advanced Research Question

The compound is a precursor for AMP-DNM , a potent GBA2 inhibitor used to investigate glycosphingolipid metabolism. Its adamantane group enhances lipid bilayer penetration, enabling targeted enzyme interaction in cellular models .

Q. Experimental Design :

- In Vitro Assays : Incubate with recombinant GBA2 (pH 5.5, 37°C) and measure residual activity fluorometrically (4-methylumbelliferyl-β-D-glucoside substrate).

- Data Interpretation : IC50 values <10 nM confirm high potency. Contradictions in inhibition kinetics may arise from enzyme isoform variability; validate with CRISPR-edited cell lines.

How should researchers address discrepancies in biological activity data across studies using this compound?

Advanced Research Question

Potential Sources of Variability :

- Purity : Impurities >2% (e.g., unreacted adamantanemethanol) can skew bioactivity. Verify purity via HPLC (C18 column, acetonitrile/water 70:30).

- Cell Line Differences : Lipid raft composition in neuronal vs. hepatic cells affects adamantane moiety uptake. Standardize cell models (e.g., HEK293-GBA2 transfection systems) .

Q. Mitigation Strategies :

- Include internal controls (e.g., known GBA2 inhibitors like conduritol B epoxide).

- Publish full synthetic and characterization protocols to enhance reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.